molecular formula C14H13NO3 B3022435 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde CAS No. 926224-73-9

4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde

Cat. No.: B3022435
CAS No.: 926224-73-9
M. Wt: 243.26 g/mol
InChI Key: PTCKCSITOQANNI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (CAS: 926224-73-9) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a pyridin-3-ylmethoxy substituent at the 3-position. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . This compound is structurally characterized by an aromatic aldehyde core, making it a versatile intermediate in organic synthesis, particularly for preparing Schiff bases and coordination complexes .

Properties

IUPAC Name

4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-5-4-11(9-16)7-14(13)18-10-12-3-2-6-15-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCKCSITOQANNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

The following analysis compares 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Features

4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde
  • Molecular Formula: C₁₅H₁₃NO₅
  • Molecular Weight : 287.26 g/mol
  • Key Features : Replaces the pyridine ring with a nitrobenzyl group. The nitro group introduces strong electron-withdrawing effects, influencing reactivity in electrophilic substitutions.
  • Crystal Structure: Monoclinic (space group P21/c) with a dihedral angle of 3.98° between benzene rings, suggesting near-planar geometry .
  • Applications : Used as a precursor for Schiff bases in coordination chemistry .
4-(Pyridin-3-ylmethoxy)benzaldehyde (3c)
  • Molecular Formula: C₁₃H₁₁NO₂
  • Molecular Weight : 213.23 g/mol
  • Key Features : Similar pyridin-3-ylmethoxy substituent but lacks the 4-methoxy group.
  • Physical Properties : Melting point (75–78°C) lower than this compound, likely due to reduced molecular symmetry .
4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • Molecular Formula : C₉H₇F₃O₂
  • Molecular Weight : 204.15 g/mol
  • Key Features : Trifluoromethyl group at the 3-position increases hydrophobicity (logP = 1.34) and thermal stability.
  • Applications : Industrial use in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system .
4-Methoxy-3-methylbenzaldehyde
  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • Key Features: Methyl substituent instead of pyridin-3-ylmethoxy. Non-hazardous and used in fragrance and polymer research .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) logP Polar Surface Area (Ų)
This compound 3-(Pyridin-3-ylmethoxy), 4-OCH₃ 243.26 Not reported ~1.3* ~36.5*
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde 3-(4-Nitrobenzyloxy), 4-OCH₃ 287.26 Not reported 2.93 62.64
4-(Pyridin-3-ylmethoxy)benzaldehyde 3-(Pyridin-3-ylmethoxy) 213.23 75–78 ~1.0* ~36.5*
4-Methoxy-3-(trifluoromethyl)benzaldehyde 3-CF₃, 4-OCH₃ 204.15 Not reported 1.34 36.55
4-Methoxy-3-[(1H-pyrazol-1-yl)methyl]benzaldehyde 3-(Pyrazolylmethyl), 4-OCH₃ 216.24 Not reported 1.34 36.55

*Estimated based on structural analogs.

Key Differences and Trends

  • Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the aldehyde, accelerating Schiff base formation compared to electron-donating groups (-OCH₃) .
  • Solubility : Higher logP values (e.g., 2.93 for nitro-substituted derivatives) correlate with reduced aqueous solubility, impacting bioavailability .
  • Thermal Stability : Trifluoromethyl and nitro substituents enhance thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a methoxy group, a benzaldehyde functional group, and a pyridine moiety. This compound has garnered attention for its biological activities, particularly in the context of cancer research and other therapeutic applications.

  • Molecular Formula : C15_{15}H15_{15}NO3_{3}
  • Molecular Weight : 243.26 g/mol
  • Structural Features : The presence of the methoxy and pyridine groups enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The aldehyde functionality allows for potential covalent bonding with nucleophilic sites on proteins, which may inhibit enzymatic activities. This interaction is crucial for its antiproliferative effects against cancer cell lines.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Several derivatives synthesized from this compound have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, compounds derived from it demonstrated significant activity with calculated IC50_{50} values indicating effective inhibition of cell proliferation in breast and colon cancer models .
  • Antimicrobial Properties :
    • The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections. Its structural components may enhance its interaction with microbial targets .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant antiproliferative effects on cancer cell lines; IC50_{50} values reported
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential to reduce inflammation markers in vitro

Case Study: Antiproliferative Activity

A study conducted on a series of derivatives synthesized from this compound revealed that most target compounds exhibited significant antiproliferative effects across several cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy, leading to IC50_{50} values as low as 0.5 µM in certain cases .

Pharmacokinetics

The pharmacokinetic profile of compounds related to this compound suggests favorable absorption and distribution characteristics due to their polar nature. This aspect aids in overcoming solubility issues commonly faced by poorly soluble drug entities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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